molecular formula C17H12F2N6 B4570640 1-(3,4-difluorophenyl)-N-(pyridin-2-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine CAS No. 920485-34-3

1-(3,4-difluorophenyl)-N-(pyridin-2-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Cat. No.: B4570640
CAS No.: 920485-34-3
M. Wt: 338.31 g/mol
InChI Key: DPHQKIJNRWMLEV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the pyrazolo[3,4-d]pyrimidin-4-amine class, a scaffold widely explored for kinase inhibition due to its ATP-binding site compatibility. Its structure features a 3,4-difluorophenyl group at the 1-position and a pyridin-2-ylmethylamine substituent at the 4-position. The fluorine atoms enhance metabolic stability and lipophilicity, while the pyridine moiety may improve solubility and target interaction .

Properties

IUPAC Name

1-(3,4-difluorophenyl)-N-(pyridin-2-ylmethyl)pyrazolo[3,4-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12F2N6/c18-14-5-4-12(7-15(14)19)25-17-13(9-24-25)16(22-10-23-17)21-8-11-3-1-2-6-20-11/h1-7,9-10H,8H2,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPHQKIJNRWMLEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)CNC2=C3C=NN(C3=NC=N2)C4=CC(=C(C=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12F2N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201134345
Record name 1-(3,4-Difluorophenyl)-N-(2-pyridinylmethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201134345
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

338.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

920485-34-3
Record name 1-(3,4-Difluorophenyl)-N-(2-pyridinylmethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=920485-34-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(3,4-Difluorophenyl)-N-(2-pyridinylmethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201134345
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 1-(3,4-difluorophenyl)-N-(pyridin-2-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyrazolo[3,4-d]pyrimidine core: This can be achieved through the cyclization of appropriate precursors under specific conditions.

    Introduction of the 3,4-difluorophenyl group: This step often involves the use of halogenated intermediates and palladium-catalyzed cross-coupling reactions.

    Attachment of the pyridin-2-ylmethyl group: This can be done through nucleophilic substitution reactions or other suitable methods.

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions and purification techniques.

Chemical Reactions Analysis

1-(3,4-difluorophenyl)-N-(pyridin-2-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using suitable reducing agents to yield reduced derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts like palladium for cross-coupling reactions. Major products formed from these reactions depend on the specific reaction pathway and conditions employed.

Scientific Research Applications

1-(3,4-difluorophenyl)-N-(pyridin-2-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: It is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs for various diseases.

    Industry: It is used in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(3,4-difluorophenyl)-N-(pyridin-2-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Substituent Analysis at the 1-Position

Compound Name 1-Position Substituent Biological Implications Reference
Target Compound 3,4-Difluorophenyl Enhanced metabolic stability; potential for improved selectivity over chlorinated analogs
S29 () 2-Chloro-2-(4-chlorophenyl)ethyl Active against neuroblastoma (SK-N-BE(2)); low side effects at 5.74 ng/mL
NA-PP1 () tert-Butyl Broad kinase inhibition (e.g., Plasmodium PfCDPK1); EC50 values dependent on substituents
PP2 () 4-Chlorophenyl Src family kinase inhibition; widely used in biochemical studies
17g () Azetidin-3-ylmethyl PfCDPK4 inhibition; selectivity influenced by heterocyclic groups

Key Insight: Fluorinated phenyl groups (as in the target compound) may offer superior pharmacokinetic profiles compared to chlorinated or bulky tert-butyl analogs. Chlorophenyl derivatives (e.g., S29, PP2) show activity in neuroblastoma and kinase inhibition but may exhibit higher toxicity .

Substituent Analysis at the 4-Amine Position

Compound Name 4-Amine Substituent Biological Implications Reference
Target Compound Pyridin-2-ylmethyl Potential for hydrogen bonding with kinase domains; improved solubility vs. benzyl groups
2a () 2-Chlorophenyl Moderate yield (69%); methylthio group enhances kinase binding
21g-I () 4-(Trifluoromethoxy)phenyl Multi-kinase inhibition; trifluoromethoxy group increases lipophilicity
Ibrutinib Intermediate () Piperidin-3-yl FDA-approved BTK inhibitor; piperidine enhances blood-brain barrier penetration
K402-0035 () 2-Methoxyethyl Screening compound; methoxy group modulates solubility and bioavailability

Key Insight: The pyridin-2-ylmethyl group in the target compound may provide a balance between solubility (via pyridine’s polarity) and target engagement (via π-π stacking or hydrogen bonding). Benzyl and methoxyethyl analogs (e.g., 2a, K402-0035) prioritize solubility but may lack kinase specificity .

Pharmacokinetic and Toxicity Considerations

  • Fluorine vs. Chlorine: Fluorine’s electronegativity and small atomic radius improve metabolic stability and reduce toxicity compared to chlorine, which is more lipophilic and prone to bioaccumulation .
  • Pyridine vs. Benzyl: Pyridin-2-ylmethyl may enhance aqueous solubility and reduce hepatic toxicity compared to benzyl groups, which are metabolically labile .

Biological Activity

1-(3,4-difluorophenyl)-N-(pyridin-2-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a complex organic compound characterized by a fused heterocyclic system and specific substituents that confer unique biological properties. This compound has been the subject of various studies aimed at understanding its pharmacological potential, particularly in the context of antimicrobial and anticancer activities.

Chemical Structure and Properties

The compound features a pyrazolo[3,4-d]pyrimidine core, which is known for its diverse biological activities. The presence of a 3,4-difluorophenyl group and a pyridin-2-ylmethyl moiety enhances its interaction with biological targets. The molecular formula is C17H12F2N6C_{17}H_{12}F_2N_6, and it has a CAS number of 920485-34-3.

PropertyValue
IUPAC Name1-(3,4-difluorophenyl)-N-(pyridin-2-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Molecular FormulaC₁₇H₁₂F₂N₆
CAS Number920485-34-3

Antimicrobial Activity

Research indicates that compounds similar to 1-(3,4-difluorophenyl)-N-(pyridin-2-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine demonstrate significant antimicrobial properties. A study highlighted that derivatives synthesized from pyrazolo[3,4-d]pyrimidine exhibited notable activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MIC) for some derivatives were reported as low as 50 µM against Escherichia coli and Staphylococcus aureus .

Anticancer Potential

The compound has also been evaluated for its anticancer properties. In vitro studies show that it inhibits the growth of cancer cell lines by inducing apoptosis. The mechanism involves the inhibition of specific kinases that are crucial for cancer cell proliferation. For instance, studies have identified its role as a selective inhibitor of dual-specificity kinases, which are implicated in cancer progression .

Case Studies

  • Antimicrobial Efficacy : A series of experiments conducted on synthesized derivatives revealed that certain modifications in the molecular structure led to enhanced antibacterial activity. For example, compounds with additional halogen substitutions showed increased zones of inhibition against resistant bacterial strains .
  • Cancer Cell Line Studies : In research focusing on human cancer cell lines, the compound was shown to significantly reduce cell viability in a dose-dependent manner. The IC50 values were determined to be in the range of 10–20 µM for various cancer types .

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within cells:

  • Kinase Inhibition : The compound acts as an inhibitor for various kinases involved in signaling pathways that regulate cell growth and survival.
  • DNA Interaction : Preliminary studies suggest potential interactions with DNA that may lead to disruptions in replication processes.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(3,4-difluorophenyl)-N-(pyridin-2-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Reactant of Route 2
Reactant of Route 2
1-(3,4-difluorophenyl)-N-(pyridin-2-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.